molecular formula C10H14N2O2 B2626451 N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide CAS No. 1119429-94-5

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B2626451
CAS No.: 1119429-94-5
M. Wt: 194.234
InChI Key: DIFODGMHLFDCRM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives.

Scientific Research Applications

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopentyl group and carboxamide functionality make it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFODGMHLFDCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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